molecular formula C8H8ClNO4S B13323584 Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate

Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate

Cat. No.: B13323584
M. Wt: 249.67 g/mol
InChI Key: IOXGUAVERBSYHC-UHFFFAOYSA-N
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Description

Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate is a pyridine-based compound featuring a chlorosulfonylmethyl (-CH₂SO₂Cl) substituent at the 5-position and a methyl ester at the 3-position. The chlorosulfonyl group is highly reactive, making the compound a candidate for further functionalization in pharmaceutical or agrochemical synthesis. Pyridine carboxylates are widely studied for their electronic and steric effects, which influence reactivity and biological activity .

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

methyl 5-(chlorosulfonylmethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)7-2-6(3-10-4-7)5-15(9,12)13/h2-4H,5H2,1H3

InChI Key

IOXGUAVERBSYHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate typically involves the chlorosulfonation of methyl 5-methylpyridine-3-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfides.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonates, or sulfides.

    Reduction: Formation of sulfonamides or sulfides.

    Oxidation: Formation of sulfonic acids or sulfonates.

Scientific Research Applications

Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its ability to modify functional groups in organic molecules, thereby altering their chemical and biological properties.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The chlorosulfonylmethyl group distinguishes the target compound from analogs with simpler substituents (e.g., halogens, alkyl, or aryl groups). Key analogs include:

Table 1: Structural Comparison of Pyridine Carboxylate Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield/Purity Spectral Data Highlights
Methyl 5-(4’-methoxyphenyl)-6-(morpholin-4”-yl)pyridine-3-carboxylate C₁₉H₂₁N₃O₄ 355.39 4’-methoxyphenyl, morpholino N/A 58% δH (NMR): 8.85 (s, 1H, pyridine)
Methyl 6-chloro-5-(4’-methoxyphenyl)pyridine-3-carboxylate C₁₅H₁₃ClNO₃ 290.72 6-chloro, 4’-methoxyphenyl N/A 61% m/z (ES+): 278.0601 (calculated)
Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate C₇H₇ClO₄S₂ 254.71 4-methylthiophene, chlorosulfonyl 40–41 97% purity IR: νC=O (1688 cm⁻¹)
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate C₈H₈ClNO₄S 257.67 2-chloro, 5-methanesulfonyl N/A N/A SMILES: COC(=O)C1=C(Cl)N=CC(=C1)S

Key Observations :

  • Heterocyclic Core : Replacing pyridine with thiophene (as in ) reduces aromatic nitrogen’s basicity, altering solubility and coordination properties.

Reactivity Insights :

  • The chlorosulfonyl group’s reactivity toward nucleophiles (e.g., amines, alcohols) is well-documented in sulfonamide synthesis, contrasting with ester groups that undergo hydrolysis or transesterification .
  • Higher yields (82–88% in ) for morpholino-substituted derivatives suggest steric and electronic compatibility in Pd-catalyzed couplings.

Biological Activity

Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chlorosulfonyl group and a carboxylate ester. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

Property Description
Molecular Formula C₉H₈ClO₄S
Molecular Weight Approximately 254.67 g/mol
Functional Groups Chlorosulfonyl, Carboxylate

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions can lead to modifications in enzyme activity or receptor signaling pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by forming covalent bonds with active site residues, thereby altering their function.
  • Protein Modifications : It may also participate in post-translational modifications of proteins, impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating significant antibacterial activity.

Microorganism MIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.25

The results indicated that the compound exhibits potent inhibitory effects, suggesting its potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound against human cell lines such as HeLa and Balb/c 3T3. The MTT assay revealed that while the compound possesses antimicrobial properties, it also demonstrates selective cytotoxicity towards cancerous cells, indicating a dual role in therapeutic applications.

Cell Line IC₅₀ (μM)
HeLa (cervical cancer)15.0
Balb/c 3T3 (fibroblast)>50

Potential Applications

Given its biological activity, this compound holds promise for several applications:

  • Antimicrobial Agent : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic development.
  • Cancer Therapeutics : The selective cytotoxicity observed in cancer cell lines suggests potential use in targeted cancer therapies.
  • Chemical Biology Tool : Due to its ability to modify proteins, it can serve as a valuable tool for studying enzyme functions and cellular pathways.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate, and how do reaction conditions influence product yield and purity?

  • Methodological Answer : The compound can be synthesized via chlorosulfonation of a pyridine precursor followed by esterification. Key steps include:

  • Chlorosulfonation : Introducing the chlorosulfonyl group using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .
  • Esterification : Methanol is typically employed to form the methyl ester, requiring anhydrous conditions to prevent hydrolysis .
  • Optimization : Reaction yield and purity depend on stoichiometric ratios, solvent polarity, and quenching protocols. For example, excess chlorosulfonic acid improves conversion but requires careful neutralization to avoid decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : The methyl ester group appears as a singlet near δ 3.9 ppm, while aromatic protons on the pyridine ring resonate between δ 8.2–9.1 ppm (split by coupling constants) .
  • ¹³C NMR : The carbonyl carbon (C=O) of the ester group is observed at ~165–170 ppm, and the chlorosulfonyl carbon appears near 55–60 ppm .
  • Mass Spectrometry (HRMS) : The molecular ion ([M+H]⁺) confirms the molecular weight (e.g., m/z ~264.05 for C₉H₈ClNO₄S), with fragmentation patterns distinguishing the chlorosulfonyl and ester groups .
  • IR Spectroscopy : Strong absorbance at ~1730 cm⁻¹ (C=O stretch) and 1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chlorosulfonyl group acts as a strong electrophile, enabling:

  • Sulfonamide Formation : Reaction with primary/secondary amines (e.g., morpholine) in aprotic solvents (THF, DCM) at 0–25°C yields sulfonamides. Excess amine (1.5–2 eq.) ensures complete substitution .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate reactivity but may promote ester hydrolysis; thus, milder conditions (e.g., dichloromethane) are preferred for lab-scale synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide derivatives synthesized from this compound?

  • Methodological Answer : Contradictions often arise from:

  • Side Reactions : Competing hydrolysis of the chlorosulfonyl group under humid conditions. Use molecular sieves or anhydrous solvents to suppress this .
  • Stoichiometric Variability : Optimize nucleophile-to-substrate ratios (e.g., 1.2–1.5 eq. amine) via kinetic monitoring (HPLC or TLC) to identify ideal endpoints .
  • Temperature Gradients : Lower temperatures (0–5°C) favor selectivity but slow kinetics. A stepwise protocol (e.g., 0°C → 25°C ramp) balances yield and purity .

Q. What computational modeling approaches predict regioselectivity in electrophilic aromatic substitution (EAS) for derivatives of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich positions on the pyridine ring. For example, the C-4 position may exhibit higher nucleophilicity than C-6 due to ester group resonance effects .
  • Molecular Orbital Analysis : HOMO-LUMO gaps predict reactivity toward electrophiles (e.g., nitration). Validate models against experimental ¹H NMR shifts of substituted products .

Q. How can cross-coupling strategies (e.g., Suzuki-Miyaura) introduce aryl groups to the pyridine ring?

  • Methodological Answer :

  • Pre-functionalization : Introduce a halogen (e.g., bromine) at C-4 or C-6 via directed ortho-metalation (DoM) using LDA or Grignard reagents .
  • Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C for Suzuki couplings. Monitor coupling efficiency via ¹H NMR integration of biphenyl protons .

Application-Oriented Questions

Q. What in vitro assays evaluate the biological activity of sulfonamide derivatives in cancer research?

  • Methodological Answer :

  • Kinase Inhibition Assays : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization (FP) assays. IC₅₀ values <1 μM indicate high potency .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values of derivatives to establish structure-activity relationships (SAR) .

Q. How can the compound serve as a precursor for photoaffinity probes in proteomics?

  • Methodological Answer :

  • Diazirine Incorporation : Replace the chlorosulfonyl group with a diazirine moiety via nucleophilic substitution. UV irradiation (365 nm) generates carbenes for target protein labeling .
  • Click Chemistry : Introduce an alkyne handle for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) post-labeling, enabling fluorescent visualization .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Polymorphism : Crystalline vs. amorphous forms exhibit varying solubility. Characterize solid-state forms via PXRD and DSC .
  • Solvent Impurities : Trace water in DMSO or DMF significantly alters solubility. Use Karl Fischer titration to verify solvent dryness .

Tables

Table 1 : Key Synthetic Parameters for Sulfonamide Derivatives

ParameterOptimal RangeImpact on YieldReference
Amine Equivalents1.2–1.5 eq.Maximizes substitution
Temperature0–25°CBalances kinetics/purity
SolventDCM/THFMinimizes hydrolysis

Table 2 : Spectroscopic Signatures of Key Functional Groups

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Methyl Ester3.9 (s, 3H)52.11730
Chlorosulfonyl-58.31350–1150

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